3-[3-(Trifluoromethyl)benzyl]-4-[3-(trifluoromethyl)phenyl]-2-butanone
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Overview
Description
3-[3-(Trifluoromethyl)benzyl]-4-[3-(trifluoromethyl)phenyl]-2-butanone is a synthetic organic compound characterized by the presence of trifluoromethyl groups attached to benzyl and phenyl rings The trifluoromethyl group is known for its electron-withdrawing properties, which significantly influence the compound’s reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trifluoromethyl)benzyl]-4-[3-(trifluoromethyl)phenyl]-2-butanone typically involves the introduction of trifluoromethyl groups through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light or thermal conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Trifluoromethyl)benzyl]-4-[3-(trifluoromethyl)phenyl]-2-butanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3-(Trifluoromethyl)benzyl]-4-[3-(trifluoromethyl)phenyl]-2-butanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[3-(Trifluoromethyl)benzyl]-4-[3-(trifluoromethyl)phenyl]-2-butanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The electron-withdrawing nature of the trifluoromethyl groups can influence the compound’s binding affinity to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzylamine: Similar in structure but contains an amine group instead of a butanone moiety.
2,5-Bis(trifluoromethyl)benzyl alcohol: Contains two trifluoromethyl groups and a hydroxyl group, differing in functional groups and reactivity.
Uniqueness
3-[3-(Trifluoromethyl)benzyl]-4-[3-(trifluoromethyl)phenyl]-2-butanone is unique due to its specific combination of trifluoromethyl groups and butanone moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-3-[[3-(trifluoromethyl)phenyl]methyl]butan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F6O/c1-12(26)15(8-13-4-2-6-16(10-13)18(20,21)22)9-14-5-3-7-17(11-14)19(23,24)25/h2-7,10-11,15H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCXJSWIMGAVHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC(=CC=C1)C(F)(F)F)CC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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